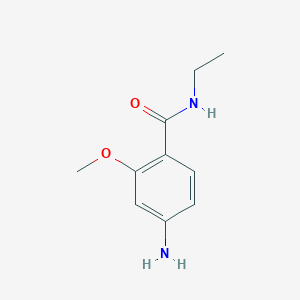

4-Amino-n-ethyl-2-methoxybenzamide

Description

Significance of Benzamide (B126) Core Structures in Drug Discovery and Development

The benzamide core, a simple yet versatile chemical moiety, is a cornerstone in the design and synthesis of a vast array of biologically active molecules. Its structural features—an aromatic ring coupled to an amide group—allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has made the benzamide scaffold a privileged structure in medicinal chemistry, leading to the development of drugs across numerous therapeutic areas.

Notably, substituted benzamides are key components in drugs targeting the central nervous system, in cancer therapies, and as antiemetic agents. Their ability to form crucial hydrogen bonds and engage in various intermolecular interactions underpins their efficacy as enzyme inhibitors and receptor modulators. The robustness of the benzamide linkage also imparts favorable metabolic stability, a desirable trait in drug candidates.

Historical Context of Aminobenzamide Research and Related Therapeutic Applications

The journey of aminobenzamide research is highlighted by the discovery of compounds with significant clinical impact. A key example is the class of poly(ADP-ribose) polymerase (PARP) inhibitors, where 3-aminobenzamide (B1265367) is recognized as a prototypical inhibitor. bldpharm.com PARP enzymes are crucial for DNA repair, and their inhibition has become a successful strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. bldpharm.com This has led to the approval of several PARP inhibitors for treating various cancers, including ovarian and breast cancer. bldpharm.com

Furthermore, substituted benzamides have been developed as potent and selective antagonists of dopamine (B1211576) D2 and D3 receptors, leading to their use as atypical antipsychotics for conditions like schizophrenia and dysthymia. bldpharm.com Compounds like amisulpride (B195569) demonstrate how modifications to the benzamide structure can modulate dopaminergic neurotransmission. google.com Another significant therapeutic application is in the management of nausea and vomiting, with drugs like metoclopramide (B1676508), a chlorinated derivative of a 4-aminobenzamide, acting as dopamine antagonists.

Overview of 4-Amino-N-ethyl-2-methoxybenzamide as a Prototypical Benzamide Analog

Within the vast library of benzamide derivatives, this compound (CAS Number: 75955-36-1) serves as a representative example of a simple substituted benzamide. Its structure features a 4-amino group, which can act as a hydrogen bond donor and a site for further chemical modification, and a 2-methoxy group, which influences the electronic properties and conformation of the molecule. The N-ethyl substituent on the amide nitrogen further defines its steric and lipophilic character.

While not a widely commercialized drug itself, its chemical structure embodies the core features of the aminobenzamide pharmacophore. It is considered a building block in combinatorial chemistry, a method used to generate large libraries of related compounds for high-throughput screening in drug discovery programs.

Scope and Objectives of Academic Investigations on this compound

Academic investigations into compounds like this compound are typically aimed at understanding the fundamental structure-activity relationships of the benzamide class. The objectives of such research often include:

The synthesis and characterization of the compound and its derivatives.

The evaluation of its physicochemical properties to predict its behavior in biological systems.

Screening for biological activity against various targets, such as enzymes or receptors, to identify potential therapeutic applications.

Use as a tool compound to probe the binding pockets of biological targets.

Despite its status as a prototypical analog, dedicated academic research focusing specifically on the biological activities of this compound is not extensively documented in publicly available literature. Its primary role appears to be as a scaffold for the synthesis of more complex derivatives.

Physicochemical Properties of this compound

The following table summarizes the known physicochemical properties of this compound.

| Property | Value |

| CAS Number | 75955-36-1 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | White to off-white powder |

| Solubility | Information not widely available |

| Melting Point | Information not widely available |

Note: Data is compiled from publicly available chemical supplier information.

Detailed Research Findings

As of the current literature review, there are no comprehensive, peer-reviewed academic studies detailing the specific biological activities or pharmacological profile of this compound. The compound is primarily listed in chemical supplier catalogs and mentioned in patents as part of larger chemical libraries for drug discovery.

For instance, a patent related to drug design mentions this compound as a component of a "hot spot" library, which is a focused collection of compounds based on a common building block that is likely to yield biologically active molecules. This suggests its value lies more in its potential as a starting material for the synthesis of new chemical entities rather than as a bioactive compound in its own right.

Research on structurally related compounds, however, provides insights into the potential biological activities that derivatives of this compound might possess. For example, the closely related compound, 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (a procainamide (B1213733) derivative), has been studied for its antiarrhythmic properties and has been the subject of research into its complexation and antibacterial activities.

Academic Investigations on this compound

The synthesis of this compound can be achieved through standard organic chemistry methods, typically involving the acylation of ethylamine (B1201723) with a suitably substituted benzoic acid derivative. The starting material, 4-amino-2-methoxybenzoic acid, can be prepared from o-toluidine (B26562) through a multi-step synthesis involving nitration, conversion to a hydroxyl group, methylation, and oxidation.

While specific academic investigations focused solely on this compound are scarce, the broader field of substituted benzamide research is very active. Studies on related analogs have explored their potential as:

Anticancer agents: By targeting enzymes like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).

Central nervous system agents: By modulating neurotransmitter receptors. bldpharm.com

Antimicrobial agents: With some benzamide derivatives showing activity against various bacterial and fungal strains.

The lack of dedicated research on this compound itself may indicate that early-stage screening did not reveal significant biological activity, or that it has been primarily used as a scaffold in proprietary drug discovery programs, with the results not being publicly disclosed.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-ethyl-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-12-10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYPHWBVGQWBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 4 Amino N Ethyl 2 Methoxybenzamide Scaffold and Its Functionalized Derivatives

Strategies for Benzamide (B126) Core Formation and Amidation Reactions

The formation of the central benzamide linkage is a critical step in the synthesis of 4-Amino-N-ethyl-2-methoxybenzamide. This can be achieved through both conventional and alternative approaches.

Conventional Amide Coupling Approaches

The most common method for forming the amide bond is through the reaction of an activated carboxylic acid derivative with an amine. rsc.org In the context of this compound, this would typically involve the coupling of 4-amino-2-methoxybenzoic acid with ethylamine (B1201723). To facilitate this reaction, a variety of coupling reagents are employed to activate the carboxylic acid.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions like racemization. peptide.comiris-biotech.debachem.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). sigmaaldrich.com These reagents convert the carboxylic acid into a more reactive species, such as an active ester, which is then susceptible to nucleophilic attack by the amine. bachem.com The choice of reagent and reaction conditions can be optimized to achieve high yields and purity. For instance, a range of alternative solvents are being evaluated to replace traditional options like dichloromethane (B109758) and N,N-dimethylformamide. rsc.org

For example, the synthesis of various N-substituted benzamides has been successfully achieved using different coupling agents. nanobioletters.comresearchgate.net In some cases, the carboxylic acid is first converted to a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂), which then readily reacts with the amine. nih.gov

Alternative Synthetic Pathways for Ion-Associate Complex Formation (e.g., Procainamide (B1213733) Analogs)

Alternative methods for creating amide-like structures exist, particularly in the synthesis of analogs like procainamide, which shares a similar structural motif. One such method involves the formation of an ion-associate complex. For instance, the synthesis of a procainamide-tetraphenylborate complex has been demonstrated by reacting procainamide hydrochloride with sodium tetraphenylborate (B1193919) in water, a process driven by an ion-associate reaction. mdpi.comresearchgate.net

Solid-phase synthesis strategies have also been developed for creating libraries of procainamide analogs. acs.org These methods often utilize a backbone amide linker (BAL) to which the molecule is anchored during synthesis, allowing for sequential chemical modifications before cleavage from the solid support. acs.org

Furthermore, novel approaches that avoid traditional coupling reagents are being explored. One such method involves the condensation of potassium acyltrifluoroborates (KATs) with amines to form trifluoroborate iminiums (TIMs), which are then oxidized to amides. rsc.orgresearchgate.net This method is advantageous as it can be performed in aqueous conditions and avoids the use of potentially hazardous coupling agents. rsc.orgresearchgate.net Another green chemistry approach involves the use of a dithiocarbamate (B8719985) to form a thioester intermediate, which then reacts with an amine to form the amide bond. nih.govacs.org

Regioselective Functionalization of the Benzene (B151609) Ring

The precise placement of the amino and methoxy (B1213986) groups on the benzene ring is crucial for the identity of this compound. This is typically achieved through regioselective synthetic strategies.

Introduction of Amino and Methoxy Substituents

The synthesis of the substituted benzene ring often starts with a precursor molecule that already contains one or more of the desired functional groups or groups that can be readily converted to them. For example, a common starting material is a nitro-substituted benzoic acid. The nitro group can be reduced to an amino group at a later stage of the synthesis.

A typical synthetic route to a 4-amino-2-methoxybenzamide (B3153486) might start with 4-methoxy-2-nitro-benzamide. The nitro group can then be reduced to an amine using various reducing agents, such as hydrogenation over a Raney-Ni catalyst, to yield the desired 2-amino-4-methoxybenzamide. The positions of the substituents are dictated by the starting material.

Directed Ortho-Metalation and Electrophilic Substitution Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.org In this method, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles to introduce a new substituent.

For methoxy-substituted benzamides, both the methoxy group and the amide group can act as DMGs. wikipedia.org For example, the treatment of unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA leads to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.org A change in the base system to n-BuLi/t-BuOK can reverse this regioselectivity. organic-chemistry.org Similarly, N-tert-butyl-N-methyl-2-methoxybenzamide can be selectively metalated. acs.org This strategy allows for the precise introduction of substituents at specific positions on the benzene ring, which is essential for synthesizing functionalized derivatives of this compound.

The direct catalytic C-H functionalization of anisoles (methoxybenzene derivatives) is another area of active research, offering atom-efficient ways to introduce alkyl or other groups with high regioselectivity. nih.govrsc.org These methods often employ rare-earth metal catalysts. nih.govrsc.org

Diversification of the Amide N-Substituent

To create a library of functionalized derivatives, the N-substituent of the amide can be varied. This is typically achieved by using different primary or secondary amines in the amidation reaction.

The N-alkylation of a pre-formed amide is another important strategy for diversification. rsc.orgrsc.org This can be accomplished by reacting the amide with an alkyl halide in the presence of a base. mdpi.com Microwave irradiation has been shown to accelerate this reaction under solvent-free conditions. mdpi.com

Alternatively, direct N-alkylation of amides with alcohols offers a greener and more atom-economical approach. rsc.orgnih.gov This transformation can be catalyzed by various transition metals, such as ruthenium or iron, and often proceeds via a "borrowing hydrogen" mechanism. rsc.orgnih.gov These methods allow for the introduction of a wide range of N-alkyl groups, including those with additional functional groups, thereby expanding the chemical space of the this compound scaffold. The development of base-free catalytic systems is particularly important for substrates that are sensitive to racemization. nih.gov

Incorporation of Ethyl and Substituted Ethyl Moieties

The introduction of an ethyl group at the amide nitrogen is a crucial step in the synthesis of the parent compound. This can be achieved through several established methods. One common approach is the N-alkylation of a primary amine with an ethyl halide, such as ethyl bromide or ethyl iodide. libretexts.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. amazonaws.com The choice of solvent and base can influence the reaction rate and yield.

Another powerful technique is reductive amination . This method involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org For the synthesis of an N-ethyl group, acetaldehyde (B116499) would be the appropriate carbonyl compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

The synthesis of derivatives with substituted ethyl moieties can also be accomplished using these methods, employing the appropriately substituted ethyl halide or aldehyde. For instance, a patent describes a two-step synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, a related structure where an ethylsulfonyl group is introduced. This process involves the reaction of 2-methoxy-4-acetaminomethyl benzoate (B1203000) with chlorosulfonic acid, followed by reaction with sodium sulfite (B76179) and diethyl sulfate.

Synthesis of N-Alkyl and N-Heterocyclic Amine Analogs

The synthesis of N-alkyl and N-heterocyclic amine analogs of 4-amino-2-methoxybenzamide expands the chemical space and allows for the exploration of structure-activity relationships. Standard N-alkylation and reductive amination procedures, as described above, can be employed to introduce a variety of N-alkyl groups. amazonaws.commasterorganicchemistry.com

For the synthesis of N-aryl and N-heterocyclic amine analogs, cross-coupling reactions are particularly valuable. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that has become a cornerstone of C-N bond formation. wikipedia.orglibretexts.orgsnnu.edu.cn This reaction allows for the coupling of an amine with an aryl halide or triflate, and it is tolerant of a wide range of functional groups. The choice of palladium precursor and phosphine (B1218219) ligand is critical for the success of the reaction. youtube.com

Another important method for N-arylation is the Ullmann condensation , which typically uses a copper catalyst. wikipedia.orgmdpi.comorganic-chemistry.org While traditional Ullmann conditions often require high temperatures, modern variations with specialized ligands can proceed under milder conditions. researchgate.net These methods can be applied to couple various heterocyclic amines to the benzamide core. For example, the Buchwald-Hartwig amination has been successfully used in the synthesis of highly fluorescent benzodifuran-based star-shaped organic semiconductors by coupling aryl bromides with heterocyclic amines like carbazole (B46965) and diphenylamine. nih.gov

| Coupling Reaction | Catalyst System | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium precursor (e.g., Pd(OAc)₂) + Phosphine ligand (e.g., XPhos, SPhos) | Aryl halides/triflates and amines/heterocycles | Mild reaction conditions, broad substrate scope, high functional group tolerance. wikipedia.orglibretexts.orgyoutube.com |

| Ullmann Condensation | Copper(I) salt (e.g., CuI) ± Ligand (e.g., L-proline, phenanthroline) | Aryl halides and amines/heterocycles | Often requires higher temperatures than Buchwald-Hartwig, but can be effective for certain substrates. wikipedia.orgmdpi.comresearchgate.net |

Advanced Catalytic Approaches in Benzamide Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability.

C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds, avoiding the need for pre-functionalized starting materials. A notable example is the osmium(II)-catalyzed redox-neutral [4+2] annulation of N-methoxybenzamides with alkynes . nih.govresearchgate.net This reaction allows for the efficient construction of isoquinolone structures. Computational and experimental studies suggest that this transformation proceeds through an Os(II)-Os(IV)-Os(II) catalytic cycle. nih.gov A key step in this process is the unusual acetic acid-assisted oxidative addition of osmium(II) into the N-O bond of the N-methoxybenzamide, generating an osmium(IV) species. nih.gov This methodology has also been extended to other C-H functionalization reactions, demonstrating the versatility of the osmium(II)-catalytic system. nih.gov Ruthenium-catalyzed annulation of N-methoxybenzamides with alkynes has also been reported as an effective method. researchgate.netrsc.org

Controlling chemo- and regioselectivity is a central challenge in the synthesis of complex molecules. For a molecule like this compound, which possesses multiple reactive sites, selective transformations are essential. For instance, regioselective N-functionalization of tetraazacycloalkanes has been achieved, demonstrating that selective alkylation is possible even in the presence of multiple amine functionalities. epa.gov

In the context of benzamides, various strategies can be employed to achieve regioselectivity. For example, directing groups can be used to guide a catalyst to a specific C-H bond. The inherent electronic properties of the substituted benzene ring also play a crucial role in directing incoming electrophiles or in metal-catalyzed cross-coupling reactions. The development of methods for the regioselective synthesis of unsaturated amides from unactivated alkenes highlights the ongoing efforts to control selectivity in amide synthesis. nih.gov

Stereoselective Synthesis of Chiral Benzamide Derivatives (e.g., Asymmetric Synthesis for Pyrrolidinyl-Containing Analogs)

The introduction of chirality into benzamide derivatives can have a profound impact on their biological properties. Asymmetric synthesis provides a direct route to enantiomerically pure compounds. A key area of interest is the synthesis of benzamides containing chiral pyrrolidinyl moieties.

The asymmetric synthesis of pyrrolidine-containing compounds has been extensively studied. One approach involves the diastereoselective addition of Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine, which leads to the formation of 2-substituted pyrrolidines with high diastereoselectivity. Another strategy is the iridium-catalyzed reductive azomethine ylide generation from tertiary amides, followed by a diastereoselective dipolar cycloaddition. acs.org

Structure Activity Relationship Sar and Ligand Design Principles of 4 Amino N Ethyl 2 Methoxybenzamide Analogs

Positional and Electronic Effects of Aromatic Substituents

The arrangement and nature of substituents on the aromatic ring of 4-Amino-N-ethyl-2-methoxybenzamide analogs are pivotal in defining their interaction with biological targets.

Impact of Halogenation (e.g., Chloro, Bromo, Iodo at the 5-position) on Biological Activity

The introduction of halogen atoms, such as chlorine, bromine, and iodine, at the 5-position of the benzamide (B126) ring has a pronounced effect on the biological activity of the analogs. The nature and position of the halogen can significantly alter the compound's properties. nih.gov Halogenation can improve features like thermal and proteolytic stability. nih.gov For instance, the introduction of a fluorine atom has been shown to enhance solubility and microsomal stability in certain antagonists. nih.gov

However, the effect of halogenation on binding affinity is highly dependent on the specific halogen and its location. nih.gov In some cases, the introduction of halogens leads to a decrease in potency. nih.gov For example, in a series of benzamide analogs acting as negative allosteric modulators of neuronal nicotinic receptors, the introduction of bromine or chlorine atoms to the pyridyl portion resulted in a significant decrease in potency. nih.gov Conversely, systematic halogenation at other positions can produce potent ligands. nih.gov The size of the halogen atom can also play a role, with some studies showing a halogen-size-dependent decay in affinity. nih.gov

A series of halo-substituted analogs of N-(2-aminoethyl)benzamide were found to be competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov The relative potencies of these compounds were rationalized based on steric and hydrophobic effects, further illustrating the multifaceted impact of halogenation. nih.gov

Effects of Sulfonyl and Acetylamino Groups on Analog Properties

The incorporation of sulfonyl and acetylamino groups into the benzamide structure can significantly modify the properties of the resulting analogs. These groups can alter the electronic and steric characteristics of the molecule, thereby influencing its biological activity.

In the context of designing histone deacetylase (HDAC) inhibitors based on the structure of Entinostat (MS-275), which contains a sulfonyl group, modifications to this part of the molecule are a key area of research. researchgate.net The synthesis of various N-substituted benzamide derivatives with alterations in this region aims to improve anti-proliferative activities. researchgate.net

Structural Modifications of the Amide N-Substituent

Alterations to the N-substituent of the amide group provide another avenue for modulating the pharmacological profile of this compound analogs.

Variation of Alkyl Chain Length and Branching

Varying the length and branching of the alkyl chain attached to the amide nitrogen can have a significant impact on the biological activity of benzamide analogs. Structure-activity relationship (SAR) studies have shown that there can be an inverse correlation between the length of the alkyl chain and the potency of the compound. nih.gov For instance, in a series of benzamide analogs targeting neuronal nicotinic receptors, increasing the chain length of the N-substituent resulted in decreased potency. nih.gov This suggests the presence of steric hindrance within the binding pocket of the receptor where this part of the molecule interacts. nih.gov

Similarly, research on tissue transglutaminase inhibitors with an acrylamide (B121943) warhead explored the effect of the length of the tether connecting a terminal hydrophobic moiety. rsc.org These studies are crucial for optimizing the fit of the inhibitor within the enzyme's active site. rsc.org The data from such kinetic studies provide critical information for the future design of small molecule inhibitors. rsc.org

Below is an interactive data table summarizing the effects of these structural modifications.

| Structural Modification | Position/Group | Observed Effect on Biological Activity/Properties | Supporting Evidence |

| Aromatic Substitution | 4-Amino Group | Crucial for molecular recognition and binding affinity through hydrogen bonding and electronic interactions. nih.gov | Identified as a key site for molecular interactions in 4-amino-N-[2-(diethylamino)ethyl]benzamide. nih.gov |

| Aromatic Substitution | 2-Methoxy Group | Can increase binding affinity and selectivity for certain receptors (e.g., sigma-2). nih.gov | An electron-donating methoxy (B1213986) group favored sigma-2 affinity. nih.gov |

| Aromatic Substitution | 5-Halogenation | Can improve solubility and stability; effect on affinity is position and halogen-dependent. nih.govnih.gov | Introduction of fluorine enhanced solubility and microsomal stability in A2B adenosine (B11128) receptor antagonists. nih.gov |

| Aromatic Substitution | Sulfonyl/Acetylamino | Modifies electronic and steric properties, influencing interactions with targets like HDACs. researchgate.netmdpi.com | Modifications based on the sulfonyl-containing Entinostat aim to improve anti-cancer activity. researchgate.net |

| Amide N-Substituent | Alkyl Chain Length | Can be inversely correlated with potency due to steric hindrance in the binding pocket. nih.gov | Increasing N-alkyl chain length in nAChR modulators led to decreased potency. nih.gov |

Incorporation of Terminal Aminoalkyl and Cyclic Amine Moieties (e.g., Diethylaminoethyl, Pyrrolidinyl, Hexahydrodiazepine Rings)

The structure-activity relationship (SAR) of this compound analogs is significantly influenced by the nature of the terminal amine group. Modifications at this position, particularly the incorporation of various aminoalkyl and cyclic amine moieties, can modulate the compound's physicochemical properties and biological activity.

A prominent analog is 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, which features a diethylaminoethyl side chain. sielc.com The synthesis of related compounds, such as 4-amino-N-[2-(diethylamino)ethyl]benzamide, often involves reacting a precursor with sodium tetraphenyl borate (B1201080) to form an ion-associate complex. nih.govmdpi.com This complex formation is crucial for understanding the interactions between bioactive molecules and their receptors. nih.govresearchgate.net The synthesis is typically carried out in deionized water at room temperature, representing a form of green chemistry. nih.govmdpi.com

Varying the length of the alkyl chain in the terminal moiety also impacts compound characteristics. For instance, a comparison between N-(2-aminoethyl)-4-methoxybenzamide and N-(6-aminohexyl)-4-methoxybenzamide reveals that the longer chain analog exhibits reduced acid stability. The introduction of conformationally locked benzamide-type derivatives, which can be achieved through the incorporation of cyclic structures, has been a successful strategy in medicinal chemistry. nih.govchemrxiv.orgacs.org These rigid structures can mimic the interactions of natural ligands, leading to enhanced chemical stability and a more favorable selectivity profile. nih.govchemrxiv.org

The table below summarizes various analogs and the impact of their terminal moieties.

| Compound Name | Terminal Moiety | Key Research Finding | Citations |

| 4-Amino-N-[2-(diethylamino)ethyl]benzamide | Diethylaminoethyl | Forms a stable ion-associate complex with tetraphenylborate (B1193919), useful for studying molecular interactions. | nih.govresearchgate.net |

| N-(6-Aminohexyl)-4-methoxybenzamide | Aminohexyl | Longer alkyl chain leads to reduced stability in acidic conditions compared to shorter-chain analogs. | |

| Conformationally-locked benzamide derivatives | Cyclic Moieties | Exhibit enhanced chemical stability and can mimic the interactions of natural degrons. | nih.govchemrxiv.orgacs.org |

Influence of Functional Groups on Solubility in Biological Systems

The solubility of this compound analogs in biological systems is a critical factor for their utility and is heavily influenced by the presence and nature of specific functional groups. The primary amine group on the benzamide core and the terminal amine on the ethyl side chain are key sites for modification to modulate solubility.

A common strategy to enhance aqueous solubility is the formation of salts. The hydrochloride salt of N-(2-aminoethyl)-4-methoxybenzamide, for example, significantly improves its solubility in water, which is advantageous for pharmaceutical applications. Similarly, the synthesis of N-(2-diethylaminoethyl)-2-methoxy-4-amino-5-chlorobenzamide can result in a dihydrochloride (B599025) salt, which precipitates from an alcoholic solution and is handled as a solid white material, indicating a change in physical properties including solubility. chemicalbook.com

Conversely, replacing the hydrophilic aminoethyl chain with a more hydrophobic group drastically reduces water solubility. The analog N-(tert-Butyl)-4-methoxybenzamide, which features a bulky tert-butyl group, has increased hydrophobicity that may limit its applications in aqueous environments. Computational studies on 4-amino-N-[2-(diethylamino)ethyl]benzamide complexes have shown negative absorption solvatochromism in water, where the absorption shifts to blue in a polar solvent, indicating significant interaction with the aqueous environment. nih.gov

The table below illustrates the effect of different functional groups on the solubility of benzamide analogs.

| Structural Modification | Functional Group/Form | Effect on Solubility | Citations |

| Salt Formation | Hydrochloride Salt | Enhances solubility in aqueous environments. | chemicalbook.com |

| Alkyl Substitution | tert-Butyl Group | Increases hydrophobicity, limiting aqueous solubility. | |

| Ion-Pair Formation | Tetraphenylborate Complex | Exhibits solvatochromism, indicating strong interaction with polar solvents like water. | nih.gov |

Conformational Analysis and Bioactive Conformations of Benzamide Ligands

The biological activity of benzamide ligands is intrinsically linked to their three-dimensional structure and their ability to adopt a specific "bioactive" conformation within a target's binding site. Conformational analysis is therefore essential for understanding their mechanism of action and for designing more potent and selective molecules. ub.educhemrxiv.org

Research has shown that the bioactive conformation of a ligand is not necessarily its lowest energy or most populated state in solution. ub.edu In many cases, a flexible ligand binds in a higher energy conformation than what is observed in its unbound state. nih.gov For about 73% of drug-like molecules, the bioactive conformation is within 3 kbT of the most stable conformation in solution, meaning it is relatively accessible. ub.edu The energy cost associated with adopting this bioactive conformation is a key consideration in drug design. ub.edu

In the context of benzamide analogs, significant efforts have been made to develop conformationally-locked derivatives. nih.govchemrxiv.orgacs.org These rigid molecules are designed to pre-organize the pharmacophore in the correct orientation for binding, thereby reducing the entropic penalty of binding and potentially increasing affinity. ub.edu This approach has led to the discovery of novel benzamide-type binders that mimic the interactions of natural ligands with enhanced chemical stability. nih.govchemrxiv.org The precise conformations of these advanced ligands have been determined through X-ray crystallography, with atomic coordinates deposited in the Protein Data Bank (PDB). acs.org

Computational methods, such as Density Functional Theory (DFT), are also employed to analyze the conformational landscape. For example, DFT calculations have been used to compute the ground state electronic characteristics and optimized geometries of a 4-amino-N-[2-(diethylamino)ethyl]benzamide complex, providing insight into its stable conformations. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is a cornerstone of ligand-based drug design, enabling the prediction of activity for novel molecules and guiding the synthesis of more potent analogs. nih.govmdpi.com

The QSAR process involves generating molecular descriptors for a set of compounds with known activities. These descriptors can be topological (2D) or conformational (3D). mdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that relates these descriptors to the observed activity. mdpi.com

For instance, a QSAR model was successfully developed for a series of allosteric modulators, which allowed for the design of new analogs with improved affinity. nih.gov The model was built using a training set of 45 molecules and validated with a test set of 11 molecules. nih.gov Such models serve as effective screening tools to identify promising drug leads. nih.gov In other studies, QSAR models have been developed for novel benzenesulfonamides, resulting in statistically significant and predictive models for their cytotoxic activity against various cancer cell lines. mdpi.com These computational studies are often complemented by molecular docking to visualize the potential binding modes of the most active compounds within the target's active site. mdpi.comnih.gov

While a specific QSAR model for this compound was not found in the provided search results, the principles are broadly applicable. A hypothetical QSAR study on its analogs would follow a similar path, as summarized in the table below.

| QSAR Modeling Step | Description | Example from Analogous Studies | Citations |

| Dataset Selection | A series of analogs with measured biological activity (e.g., IC₅₀ values) is compiled. | A set of 56 analogs was used to develop a QSAR model for EPAC-selective modulators. | nih.gov |

| Descriptor Calculation | 2D and 3D molecular descriptors (e.g., topological, electronic, conformational) are calculated for each molecule. | Topological and conformational descriptors were used to model the activity of benzenesulfonamide (B165840) derivatives. | mdpi.com |

| Model Building | A statistical method, like Multiple Linear Regression (MLR), is used to create an equation correlating descriptors with activity. | The stepwise MLR technique was used to build predictive QSAR models. | mdpi.com |

| Model Validation | The model's statistical significance and predictive power are assessed using internal and external validation techniques. | The model for I942 analogues had a correlation coefficient (R²) value indicating a strong correlation. | nih.gov |

| Application | The validated model is used to predict the activity of new, unsynthesized compounds to prioritize synthetic efforts. | The QSAR model was used to design new analogs with improved affinity for the target protein. | nih.gov |

Molecular Mechanisms of Action and Target Interaction Studies in Preclinical Research

Receptor Binding Profiles and Selectivity Assessment

The arrangement of substituents on the benzamide (B126) core, including the amino, ethyl, and methoxy (B1213986) groups, is predicted to play a crucial role in determining its receptor binding affinity and selectivity.

Benzamide derivatives are well-known for their interactions with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, which are key targets in the treatment of various neuropsychiatric disorders. Research on a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, which share the 2-methoxy and 4-amino (or substituted amino) functionalities with the target compound, provides valuable insights.

One study on (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide demonstrated high affinity for both D3 and D4 receptors, with a notable preference for D4 over D2 receptors. tandfonline.com The structure-activity relationship findings from this research indicate that the nature of the substituent at the 4-amino position significantly influences the affinity and selectivity for dopamine receptor subtypes. tandfonline.com Specifically, the bulkiness of this substituent is a key determinant, with cyclopropyl, cyclobutyl, and cyclopentylcarbonyl groups conferring favorable affinity for D3 and D4 receptors over D2 receptors. tandfonline.com This suggests that the N-ethyl group in 4-Amino-n-ethyl-2-methoxybenzamide would also influence its dopamine receptor binding profile.

Table 1: Dopamine Receptor Binding Affinities of a Related Benzamide Derivative

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

|---|---|---|---|

| (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (5c) | 230 | 21 | 2.1 |

The serotonergic system is another important target for benzamide compounds. Studies have shown that certain benzamide derivatives can act as antagonists at 5-HT3 and 5-HT4 receptors, which are involved in gastrointestinal function and other physiological processes.

Some benzamide derivatives have been investigated for their potential to inhibit cholinesterases, enzymes crucial for regulating acetylcholine (B1216132) levels in the nervous system. A study on a series of benzamide and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain revealed inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govtandfonline.com

The position of the side chain was found to significantly affect the inhibitory activity and selectivity. nih.govtandfonline.com While these compounds are not direct analogs of this compound, the findings suggest that the benzamide scaffold can be a starting point for developing cholinesterase inhibitors. For example, compound 7a in the study, a picolinamide derivative, showed the most potent AChE inhibitory activity with an IC50 of 2.49 µM. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Related Benzamide and Picolinamide Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Compound 7a (picolinamide derivative) | 2.49 ± 0.19 | >250 |

The versatility of the benzamide scaffold extends to other receptor systems. For instance, complex benzamide analogs have been explored as inhibitors of the insulin-like growth factor 1 receptor (IGF1R), a target in cancer therapy. While structurally distinct from this compound, these findings underscore the broad therapeutic potential of benzamide-containing molecules.

Enzymatic Modulation and Signaling Pathway Perturbations

Beyond receptor binding, benzamide derivatives can also directly modulate the activity of various enzymes, leading to downstream effects on cellular signaling pathways.

A notable area of investigation for benzamide derivatives is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Several studies have demonstrated the tyrosinase inhibitory potential of N-substituted benzamides.

For instance, a series of N-(acryloyl)benzamide derivatives were synthesized and shown to inhibit mushroom tyrosinase. nih.gov Compounds 1a and 1j from this series exhibited greater inhibition than the well-known tyrosinase inhibitor kojic acid. nih.gov Another study on methoxy-substituted tyramine (B21549) derivatives also reported potent tyrosinase inhibition, with some compounds showing mixed-type inhibition kinetics. These findings suggest that the 2-methoxy group and the N-ethyl substitution in this compound could contribute to tyrosinase inhibitory activity.

Table 3: Tyrosinase Inhibitory Activity of Related Benzamide Derivatives

| Compound | % Inhibition (at 25 µM) |

|---|---|

| Compound 1a (N-(acryloyl)benzamide derivative) | 36.71 ± 2.14 |

| Compound 1j (N-(acryloyl)benzamide derivative) | 25.99 ± 2.77 |

| Kojic Acid | 21.56 ± 2.93 |

Article on "this compound" Cannot Be Generated Due to Lack of Specific Research Data

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is insufficient public data to generate a detailed article on the chemical compound This compound that adheres to the specific molecular and cellular pharmacology topics requested.

Extensive searches for preclinical research pertaining to this specific compound did not yield specific results for the following required sections:

Impact on Intracellular Signaling Cascades: No studies detailing the effects of this compound on specific intracellular signaling pathways were identified. While research exists on how other, more complex benzamide derivatives may interact with pathways such as the Hedgehog signaling cascade, this information is not directly applicable to the specified molecule.

In Vitro Cellular Pharmacology: There is a lack of published data on the antiproliferative activity of this compound against cancer cell lines. Similarly, no specific cell-based functional assays, such as those examining melanin-dependent binding in melanoma cells, could be found for this compound.

Ligand-Target Molecular Recognition: Information regarding receptor occupancy studies, melanin-specific binding affinity, or binding site analysis for this compound in preclinical or disease models is not available in the public domain.

The conducted searches yielded information for structurally related but distinct compounds, such as "4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide" or other benzamide derivatives. Presenting findings from these different molecules would be scientifically inaccurate and would not meet the explicit requirement to focus solely on this compound. Therefore, to ensure accuracy and strictly adhere to the requested subject matter, the article cannot be written.

Preclinical Pharmacological Investigations and in Vivo Efficacy Models

Evaluation in Animal Models of Disease

The in vivo efficacy of 4-Amino-n-ethyl-2-methoxybenzamide and its structural analogs has been assessed in a range of disease models. These studies are instrumental in characterizing the pharmacological profile and potential clinical utility of this class of compounds.

Neuropharmacological Assessment (e.g., Inhibition of Apomorphine-Induced Stereotypy, Modulation of Dopamine (B1211576) Release)

Direct studies on the effect of this compound on apomorphine-induced stereotypy and dopamine release are not extensively available in the public domain. However, the neuropharmacological profile of benzamide (B126) derivatives is often linked to their interaction with dopamine receptors. For instance, some benzamide analogs are known to exhibit dopamine D2 receptor antagonistic activity. This is a key mechanism in the action of antipsychotic drugs, which are known to inhibit apomorphine-induced stereotyped behaviors in rodents, a model used to screen for antipsychotic potential. The modulation of dopamine release is a complex process influenced by various neurotransmitter systems, including serotonin (B10506) and GABA. nih.govnih.govnih.gov For example, serotonin 5-HT2C receptors have been shown to inhibit nigrostriatal dopaminergic transmission. nih.gov The structural characteristics of this compound suggest a potential for interaction with monoaminergic systems, but specific in vivo data on its effects on dopamine-mediated behaviors are needed for a conclusive assessment.

Gastrointestinal Motility Modulation Studies (drawing from Anti-emetic/Prokinetic Analogs)

While specific studies on this compound are limited, research on structurally similar benzamide derivatives highlights their potential as gastrointestinal prokinetic agents. These compounds often exert their effects through interaction with serotonin 5-HT4 receptors. For example, a series of novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides were synthesized and evaluated for their effects on gastrointestinal motility in conscious dogs. One of the analogs, 4-Amino-N-[1-[1-(4-aminobutyl)-4-piperidinylmethyl]-4-piperidinyl]-5-chloro-2-methoxybenzamide, demonstrated a potent binding affinity for 5-HT4 receptors and exhibited excellent colonic prokinetic activity.

Another related compound, 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (AS-4370), has shown potent gastric emptying activity in rats and mice. The gastrokinetic activity of AS-4370 was found to be more potent than metoclopramide (B1676508) and comparable to cisapride. Notably, unlike metoclopramide and cisapride, AS-4370 was devoid of dopamine D2 receptor antagonistic activity, suggesting a more selective mechanism of action. These findings from analogous compounds suggest that the benzamide scaffold, with appropriate substitutions, is a promising template for the development of effective and selective prokinetic agents.

Tumor Growth Inhibition in Xenograft Models (for Radiolabeled Analogs)

Radiolabeled analogs of benzamides have been extensively investigated for their potential in both imaging and targeted radionuclide therapy of melanoma. These compounds often show a high affinity for melanin (B1238610), leading to their accumulation in melanoma tumors.

In preclinical studies using mice bearing melanoma tumor xenografts, various radioiodinated benzamide analogs have demonstrated significant tumor uptake. For instance, N-(2-diethylaminoethyl)-4-[125I]iodobenzamide ([125I]BZA) and its derivatives have shown promising results. The tumor uptake of these compounds is a critical factor for their therapeutic efficacy.

The following table summarizes the tumor uptake of some radioiodinated benzamide analogs in xenograft models.

| Compound | Tumor Uptake (%ID/g at 1h) |

| Radioiodinated benzamide analog 1 | ≥4.6 |

| Radioiodinated benzamide analog 2 | ≥4.6 |

| Radioiodinated benzamide analog 3 | ≥4.6 |

*Data represents the percentage of the injected dose per gram of tissue.

These studies indicate that the benzamide structure can be effectively utilized to deliver radionuclides to tumor sites, leading to tumor growth inhibition. The therapeutic effect is often correlated with the level and duration of radionuclide accumulation in the tumor.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies

Understanding the relationship between the pharmacokinetic properties of a compound and its pharmacodynamic effects is essential for predicting its therapeutic window and optimizing dosing regimens. PK/PD modeling in preclinical settings, such as in tumor xenograft models, plays a crucial role in this process. nih.gov

Absorption and Distribution Profiles in Experimental Systems (e.g., Tissue Distribution in Xenograft Models)

The absorption and distribution of benzamide analogs have been characterized in various experimental systems, particularly in the context of their application in oncology. Following intravenous administration in melanoma-bearing mice, radioiodinated benzamide analogs exhibit rapid distribution.

Metabolic Transformations and Metabolite Identification (e.g., Monodeethylation)

A primary metabolic transformation for N-ethylbenzamides is oxidative mono-N-deethylation. nih.gov This process involves the removal of one of the ethyl groups from the nitrogen atom of the side chain. Following deethylation, the resulting secondary amide can undergo further enzymatic hydrolysis to yield ethylamine (B1201723) and the corresponding benzoic acid derivative. The benzoic acid can then be conjugated, for example with glycine (B1666218), before being excreted. In rats treated with N-ethylbenzamide, a significant portion of the dose was excreted in the urine as hippuric acid, a glycine conjugate of benzoic acid. nih.gov This suggests that N-dealkylation is a major metabolic route for this class of compounds.

Excretion Pathways in Animal Models

There is no specific information available in the scientific literature regarding the excretion pathways of this compound in any animal models.

For other benzamide derivatives developed for medical imaging, excretion routes are a critical aspect of their preclinical evaluation. For instance, studies on compounds like [¹³¹I]MIP-1145 have indicated that clearance occurs through both renal and hepatobiliary routes. nih.gov This is typically determined by analyzing the percentage of the injected dose recovered in urine and feces over time. However, without experimental data for this compound, its primary route of elimination from the body remains unknown.

Radiopharmaceutical Applications in Preclinical Imaging and Therapy Research

The potential of this compound as a radiopharmaceutical probe has not been explored in published research. The following subsections describe general strategies used for other benzamide compounds.

Radiolabeling Strategies for Benzamide Probes (e.g., Iodine-131, Iodine-123)

No studies detailing the radiolabeling of this compound with isotopes such as Iodine-131 or Iodine-123 have been found.

Generally, benzamide derivatives are radiolabeled for imaging or therapeutic purposes. The choice of radioisotope depends on the intended application. For Single Photon Emission Computed Tomography (SPECT) imaging, isotopes like Iodine-123 are often used, while Iodine-131, which emits both gamma and beta radiation, is suitable for therapeutic applications and imaging. nih.gov

The radiolabeling process for benzamides often involves electrophilic radioiodination, where the radioisotope is incorporated into the benzamide structure. The specific position of the iodine atom can influence the compound's stability and biological properties.

In Vivo Biodistribution and Target Localization Studies (e.g., SPECT Imaging in Melanoma Xenografts)

There are no available in vivo biodistribution or SPECT imaging studies for this compound in any disease model, including melanoma xenografts.

For other melanin-targeting benzamides, biodistribution studies in animal models, often bearing human melanoma xenografts, are crucial. These studies involve injecting the radiolabeled compound and then measuring its concentration in various organs and tissues at different time points. This provides data on tumor uptake, retention, and clearance from non-target organs. nih.gov SPECT imaging is then used to visually confirm the localization of the radiotracer in the tumor. nih.gov The lack of such studies for this compound means its ability to target specific tissues or tumors is unknown.

Computational Chemistry and Advanced Modeling in Benzamide Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide fundamental insights into the behavior of molecules at the electronic level. nih.govnih.gov Methods like Density Functional Theory (DFT) are instrumental in exploring the intrinsic properties of a molecule such as 4-Amino-n-ethyl-2-methoxybenzamide.

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. nih.govirjweb.com A smaller energy gap suggests higher polarizability and greater chemical reactivity, as electrons can be more easily excited to a higher energy state. researchgate.netnih.gov For this compound, the electron-donating amino group and methoxy (B1213986) group, combined with the benzamide (B126) core, influence the energy of these orbitals. Theoretical calculations on similar structures show that such substitutions modulate the energy gap, which is a crucial factor in the molecule's potential biological activity. scirp.org

Table 1: Illustrative Frontier Orbital Energies for a Benzamide Scaffold Note: These values are representative examples based on DFT calculations for related structures and serve to illustrate the concept.

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.3 | Region of electron donation (nucleophilic) |

| LUMO | -1.8 | Region of electron acceptance (electrophilic) |

| HOMO-LUMO Gap (ΔE) | 4.5 | Indicator of chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on a molecule's surface. rsc.org It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions. nih.gov For this compound, the MEP map would show negative potential (red/yellow regions) around the electronegative oxygen atom of the carbonyl group and the nitrogen of the amino group, indicating these are sites susceptible to electrophilic attack or hydrogen bond donation. researchgate.net Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino and amide groups, highlighting their role as hydrogen bond donors. nih.gov

The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a complex conformational energy landscape. The most significant of these is the rotation around the phenyl-carbonyl bond and the amide C-N bond. researchgate.net Theoretical studies on substituted benzamides reveal that the planarity of the amide group is influenced by its substituents. nih.gov The presence of the N-ethyl group introduces steric considerations that affect the rotational barrier and the preference for cis or trans conformations relative to the carbonyl oxygen. nih.govpsu.edu Furthermore, the 2-methoxy group can influence the orientation of the amide moiety through potential intramolecular hydrogen bonding with the amide proton, a phenomenon observed in related O-alkylated benzamides. researchgate.net Exploring this landscape through computational energy scans helps identify the lowest energy (most stable) conformers, which are presumed to be the biologically active forms.

Molecular Docking and Dynamics Simulations

While quantum chemistry describes the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to model its interaction with biological macromolecules, such as proteins. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. researchgate.net Benzamide derivatives have been studied as inhibitors for various protein targets, including histone deacetylases (HDACs) and topoisomerases. nih.govdergipark.org.trucsd.edu In a hypothetical docking study of this compound, the molecule's functional groups would be key to its binding mode. The carbonyl oxygen and amino group are potent hydrogen bond acceptors and donors, respectively. The aromatic ring can participate in π-π stacking or hydrophobic interactions, while the N-ethyl group can fit into hydrophobic pockets within the binding site. Docking algorithms generate numerous possible poses and use scoring functions to rank them, providing a prediction of the most stable binding conformation and its associated binding affinity. nih.gov

Static docking provides a valuable but incomplete picture. Molecular Dynamics (MD) simulations offer a more refined analysis by simulating the movement of atoms in the ligand-protein complex over time. utupub.fi MD simulations allow for the observation of conformational changes in both the ligand and the protein upon binding, a crucial aspect known as induced fit or receptor flexibility. utupub.fiacs.org These simulations are used to validate the stability of docking poses and to calculate binding free energies, which offer a more accurate estimation of binding affinity than docking scores alone. researchgate.net Studies on related systems, such as benzamidine (B55565) binding to trypsin, have demonstrated how MD can simulate the entire binding and unbinding process, providing deep insights into the kinetics and thermodynamics of the interaction. biorxiv.org Such an analysis for this compound would reveal the dynamic stability of its key interactions and the energetic contributions of each part of the molecule to the binding event.

In Silico ADME Prediction and Pharmacokinetic Modeling

A compound's therapeutic potential depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. rsc.org In silico ADME prediction has become a vital part of the early-stage drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage failures. mdpi.comrsc.org Various computational models can predict key ADME parameters for this compound based on its structure. These predictions include properties like lipophilicity (logP), aqueous solubility, human intestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. jonuns.comnih.gov

Table 2: Predicted Physicochemical and ADME Properties for this compound Note: These values are predictions generated by computational models (e.g., SwissADME, pkCSM) and are for illustrative purposes.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 194.23 g/mol | Influences diffusion and absorption |

| logP (Lipophilicity) | 1.5 - 2.0 | Affects solubility and membrane permeability |

| Topological Polar Surface Area (TPSA) | 68.5 Ų | Correlates with drug transport properties |

| Hydrogen Bond Donors | 2 | Contributes to binding and solubility |

| Hydrogen Bond Acceptors | 3 | Contributes to binding and solubility |

| Lipinski's Rule of Five Violations | 0 | Indicates potential for good oral bioavailability |

| Human Intestinal Absorption | High | Predicts efficient absorption from the gut |

Advanced Analytical Methodologies for Benzamide Characterization and Bioanalysis

Spectroscopic Techniques for Structural Elucidation (e.g., FT-IR, NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 4-Amino-n-ethyl-2-methoxybenzamide. These techniques probe the molecular structure at the atomic and bond level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are used to map the connectivity of atoms. In studies of similar benzamide (B126) structures, theoretical and experimental ¹H-NMR data have shown strong correlation, validating the predicted molecular geometry. nih.gov For this compound, ¹H NMR would show distinct signals for the aromatic protons, the ethyl group protons, and the methoxy (B1213986) group protons, with their chemical shifts and splitting patterns confirming their relative positions.

Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its structure. Electrospray ionization mass spectrometry (ESI-MS) of a similar compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, revealed a peak for the molecular ion [M]⁺, confirming its molecular weight. nih.gov For this compound, high-resolution mass spectrometry would provide the exact mass, allowing for the determination of its elemental composition.

Table 1: Key Spectroscopic Data for Benzamide Analogs

| Technique | Feature | Typical Observation for Benzamide Core | Reference |

|---|---|---|---|

| FT-IR | Carbonyl (C=O) Stretch | Strong absorption around 1630-1660 cm⁻¹ | nih.gov |

| Amine (N-H) Stretch | Weak to medium absorption around 3200-3500 cm⁻¹ | nih.gov | |

| NMR | Aromatic Protons | Signals in the aromatic region (typically 6.0-8.0 ppm) | nih.gov |

| Mass Spec | Molecular Ion Peak | [M]⁺ or [M+H]⁺ corresponding to the molecular weight | nih.gov |

Chromatographic Methods for Purity and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification in various matrices, including biological fluids.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of substituted benzamides. For a related compound, a selective and reliable HPLC method with spectrofluorometric detection was developed. nih.gov This method demonstrated a low detection limit of 1 ng/mL and a reproducibility of approximately 5%, with an accuracy showing a relative error of less than 2%. nih.gov Such methods are crucial for pharmacokinetic studies, allowing for the determination of the compound and its metabolites in plasma and urine. nih.gov The choice of column, mobile phase, and detector is optimized to achieve the desired separation and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. While HPLC is often preferred for non-volatile benzamides, GC-MS can be a viable alternative, offering high separation efficiency and definitive identification through mass spectral data. nih.gov For quantitative analysis, both GC-MS and HPLC have been shown to be successful and suitable for the validation of drug concentrations in formulations. nih.gov

The purity of this compound can be assessed by these chromatographic methods, where the area of the main peak relative to the total area of all peaks indicates the percentage purity.

Refractometry and Densitometry for Solution Behavior Studies (e.g., Molar Refractivity and Polarizability in Drug-Solvent Interactions)

The study of how this compound behaves in solution is critical for understanding its formulation characteristics and its interactions at a molecular level. Refractometry and densitometry are key techniques in this area.

Molar refractivity (R_M) and polarizability (α) are derived from experimental measurements of density and refractive index. jocpr.comresearchgate.net These parameters provide valuable information about drug-solvent interactions and the electronic polarizability of the molecule in solution. jocpr.comjapsonline.com Studies on the related compound 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide have shown that molar refractivity and polarizability increase with the concentration of the drug in various solvents like water, methanol, ethanol, and DMSO. jocpr.com This indicates strong drug-solvent interactions and a perturbation in the structural orientation of the drug in different solvents. jocpr.com

The Lorentz-Lorentz equation is commonly used to calculate molar refractivity, which is an additive property derived from the refractivity of individual ions or molecules in the solution. researchgate.net An increase in polarizability with concentration suggests enhanced intermolecular forces within the system, which is a crucial factor in drug-receptor interactions. jocpr.com

Table 2: Parameters from Refractometry and Densitometry

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Molar Refractivity (R_M) | A measure of the total polarizability of a mole of a substance. | Provides insight into the polarizing power of a molecule and is used in QSAR studies for drug design. | jocpr.comresearchgate.net |

| Polarizability (α) | The ability of a molecule's electron cloud to be distorted by an electric field. | Related to intermolecular forces and crucial for modeling molecular properties and biological activities. | jocpr.comjapsonline.com |

Biophysical Characterization of Ligand-Target Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Understanding the interaction of this compound with its biological target is a cornerstone of its pharmacological characterization. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free, real-time technique for measuring molecular interactions. labmanager.com It involves immobilizing one binding partner (e.g., the target receptor) on a sensor surface and flowing the other (the benzamide ligand) across it. labmanager.com Binding events cause a change in the refractive index at the surface, which is detected and used to calculate the association (k_on) and dissociation (k_off) rate constants, as well as the equilibrium dissociation constant (K_D). rpi.edu

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. labmanager.comnih.gov In an ITC experiment, the benzamide solution is titrated into a sample cell containing the target protein. labmanager.com The resulting thermogram provides information on the binding affinity (K_A), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction in a single experiment. rpi.edunih.gov

Together, SPR and ITC offer a comprehensive picture of the ligand-target interaction. labmanager.comnih.gov While SPR excels in providing kinetic data, ITC is the gold standard for thermodynamic characterization. labmanager.com

Radiometric Assays for Labeled Benzamides

Radiometric assays, which use radiolabeled versions of the compound, are highly sensitive methods for studying the distribution and binding of benzamides in biological systems.

The synthesis of radiolabeled this compound, for instance with isotopes like ³H, ¹⁴C, or radioiodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), allows for its detection at very low concentrations. nih.gov These labeled compounds are used in in vitro binding assays to determine their affinity for specific receptors. For example, studies on substituted benzamides have used ³H-spiperone and ³H-n-propylnorapomorphine in displacement assays to characterize their interaction with dopamine (B1211576) receptors. nih.gov

In in vivo studies, radiolabeled benzamides can be used for imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to visualize their distribution in the body and binding to target tissues. Research on radioiodinated benzamide derivatives has been conducted to develop imaging agents for conditions like melanoma. nih.gov These studies help in screening for optimal chemical structures that exhibit high uptake in the target tissue with favorable non-target tissue ratios. nih.gov

Future Directions and Emerging Research Avenues for 4 Amino N Ethyl 2 Methoxybenzamide and Its Derivatives

Design of Novel Multi-Target Directed Ligands Based on the Benzamide (B126) Scaffold

The "one drug-one target" paradigm has proven insufficient for treating complex and multifactorial diseases like neurodegenerative disorders or cancer. nih.gov This has led to the rise of the multi-target-directed ligand (MTDL) approach, where a single molecule is designed to interact with multiple biological targets simultaneously. researchgate.netnih.gov The benzamide scaffold is an attractive framework for developing MTDLs due to its synthetic tractability and its presence in compounds with diverse biological activities. researchgate.net

Future research will likely focus on creating hybrid molecules that combine the benzamide pharmacophore with other known active fragments to address interconnected pathological pathways. For instance, in Alzheimer's disease, benzamide derivatives have been designed to concurrently inhibit acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Similarly, novel antipsychotics based on the benzamide structure have been developed to possess potent activity at dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. researchgate.net The design of such MTDLs often involves linking pharmacophores from different drugs, such as tacrine-curcumin hybrids, to create a single, synergistic compound. nih.gov This strategy holds promise for developing more effective treatments for diseases with complex etiologies.

Table 1: Potential Target Combinations for Benzamide-Based MTDLs

| Therapeutic Area | Primary Target | Secondary Target(s) | Rationale |

| Neurodegenerative Disease | Acetylcholinesterase (AChE) | β-secretase (BACE1), Monoamine Oxidase (MAO) | Addresses both symptomatic (cholinergic) and disease-modifying (amyloid) pathways in Alzheimer's. nih.govmdpi.com |

| Schizophrenia | Dopamine D2 Receptor | Serotonin 5-HT1A / 5-HT2A Receptors | Aims to treat both positive and negative symptoms of schizophrenia with a better side-effect profile. researchgate.net |

| Cancer | PARP-1 | VEGFR-2, Histone Deacetylases (HDACs) | Combines DNA damage repair inhibition with anti-angiogenic or epigenetic mechanisms. nih.govtandfonline.com |

| Metabolic Disease | Glucokinase (GK) | Peroxisome Proliferator-Activated Receptors (PPARs) | Aims to improve glycemic control through multiple mechanisms in Type 2 Diabetes. nih.gov |

Integration with Nanotechnology and Advanced Drug Delivery System Methodologies

Advanced drug delivery systems (ADDS) are designed to overcome the limitations of conventional dosage forms, such as poor solubility, non-specific targeting, and systemic toxicity. unipd.itgenesispub.org Many benzamide derivatives, particularly those developed for oncology, fall under Class II of the Biopharmaceutics Classification System (BCS), characterized by low aqueous solubility and high membrane permeability. mdpi.com Nanotechnology offers a promising solution to enhance the therapeutic efficacy of these compounds.

Future applications will involve encapsulating benzamide derivatives into various nanocarriers to improve their pharmacokinetic profiles. genesispub.org Methodologies such as liposomes, solid lipid nanoparticles (SLNPs), polymeric micelles, and polymer-drug conjugates can increase the solubility, stability, and bioavailability of these drugs. unipd.itnih.gov For example, poly(ester amide)s (PEAs), which share structural similarities with the benzamide core, are being explored as biodegradable and biocompatible carriers for antitumor drugs and gene therapy. researchgate.net These advanced systems can be further engineered for targeted delivery by attaching ligands that bind to receptors overexpressed on diseased cells, thereby maximizing therapeutic efficacy while minimizing off-target side effects. genesispub.org

Table 2: Nanocarrier Systems for Benzamide Derivatives

| Nanocarrier Type | Description | Potential Advantages for Benzamides |

| Liposomes | Spherical vesicles composed of a lipid bilayer enclosing an aqueous core. genesispub.org | Can encapsulate both hydrophilic and hydrophobic compounds, improving solubility and reducing systemic toxicity. genesispub.org |

| Polymeric Micelles | Self-assembling core-shell structures formed from amphiphilic block copolymers. genesispub.org | Effective for solubilizing poorly water-soluble drugs; small size allows for accumulation in tumor tissues. genesispub.org |

| Solid Lipid Nanoparticles (SLNPs) | Colloidal carriers made from solid lipids, offering high stability. unipd.it | High drug loading capacity, controlled release profiles, and good biocompatibility. unipd.itnih.gov |

| Poly(ester amide)s (PEAs) | Biodegradable polymers with structural flexibility and biocompatibility. researchgate.net | Suitable for creating nanoparticles for co-delivery of photosensitizers and therapeutic drugs. researchgate.net |

Application as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. nih.gov Given the diverse targets of benzamide derivatives, such as histone deacetylases (HDACs), there is significant potential to develop novel probes based on the 4-Amino-N-ethyl-2-methoxybenzamide scaffold. nih.gov

Future research in this area will focus on designing and synthesizing benzamide-based probes with specific functionalities. For example, photoreactive benzamide probes have been developed for HDAC2, allowing for photoaffinity labeling to map ligand binding modes and identify target proteins in their native cellular environment. nih.gov These probes are often equipped with an azide group for photocrosslinking and a reporter tag, like biotin, for subsequent detection and analysis. nih.gov Similarly, fluorescent probes can be designed to visualize the localization and dynamics of specific targets within living cells. rsc.orgacs.org Such tools are invaluable for validating drug targets, understanding mechanisms of action, and elucidating the roles of specific enzymes or receptors in health and disease.

Table 3: Types of Benzamide-Based Chemical Probes and Their Applications

| Probe Type | Functional Moiety | Principle of Operation | Application |

| Photoaffinity Probes | Photoreactive group (e.g., aryl azide, benzophenone) nih.gov | Upon UV irradiation, the probe covalently crosslinks to its target protein. nih.gov | Identifying direct binding partners, mapping binding sites, profiling enzyme activity in proteomes. nih.gov |

| Fluorescent Probes | Fluorophore | Binding to the target modulates the fluorescent signal (e.g., intensity, wavelength). rsc.org | Real-time imaging of target localization and concentration in living cells. rsc.org |

| Biotinylated Probes | Biotin tag | High-affinity binding to streptavidin allows for pull-down and enrichment of the target protein. | Target identification and validation, isolation of protein complexes for further analysis. |

Exploration of New Therapeutic Areas Based on Modulated Targets

The versatility of the benzamide scaffold has led to its exploration across a wide spectrum of therapeutic areas beyond its traditional use. Research continues to uncover novel biological activities for benzamide derivatives, opening up new avenues for drug development.

Future work will aim to systematically explore the potential of derivatives of this compound against a broader range of diseases. Recent studies have demonstrated the efficacy of novel benzamides as anticancer agents that induce apoptosis through oxidative stress nih.govnih.gov, as selective CYP1B1 inhibitors for hormone-related cancers vensel.org, and as potent PARP-1 inhibitors for colorectal cancer. nih.gov Other emerging areas include the development of benzamides as glucokinase activators for diabetes nih.gov, urease inhibitors for infections caused by H. pylori acs.org, tyrosinase inhibitors for hyperpigmentation disorders researchgate.net, and broad-spectrum antimicrobial agents. nanobioletters.commdpi.com By modulating these diverse targets, new derivatives can be developed to address unmet medical needs.